![molecular formula C10H6N2OS B2492953 [1]苯并噻二氮并[3,2-d]嘧啶-4(3H)-硫酮 CAS No. 62208-70-2](/img/structure/B2492953.png)

[1]苯并噻二氮并[3,2-d]嘧啶-4(3H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

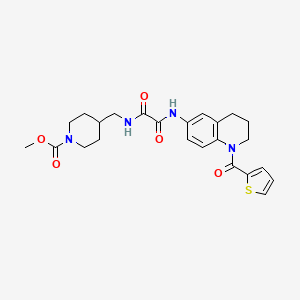

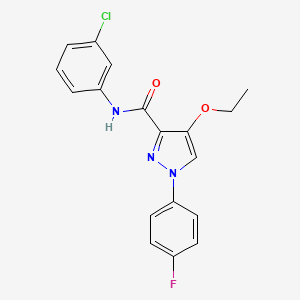

Benzofuro[3,2-d]pyrimidine derivatives are a class of heterocyclic compounds that have attracted the attention of many researchers due to their potential in various fields . They have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis

The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine; further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, Benzofuro [3,2-d]pyrimidine-2,4 (1H,3H)-dione has a molecular weight of 202.17 and is a solid at room temperature .科学研究应用

PARP Inhibition

Some benzofuro[3,2-d]pyrimidine-4(3H)-thione derivatives have been investigated as PARP-1 inhibitors. By targeting poly(ADP-ribose) polymerase (PARP), these compounds could play a role in cancer therapy, particularly in combination with other treatments .

Antitumor Activity

Benzofuro[3,2-d]pyrimidines exhibit antitumor effects against various cancer cell lines, including HepG2, Bel-7402, and HeLa. Researchers study their mechanisms of action and potential as chemotherapeutic agents .

Diversity-Oriented Synthesis

Efficient annulation reactions allow the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines from aurone-derived α,β-unsaturated imines and activated terminal alkynes. These compounds serve as versatile building blocks for further functionalization and drug design .

Aromatization and Quinoline Derivatives

Benzofuro[3,2-c]quinolines can be synthesized starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones via a sequential chlorination/demethylation, intramolecular cyclization pathway. These derivatives may have diverse biological activities .

3-Alkyl-2-Amino Benzofuro[3,2-d]pyrimidin-4(3H)-ones

In the presence of a catalytic amount of sodium ethoxide or K2CO3, nucleophiles react with benzofuro[3,2-d]pyrimidine-4(3H)-thione to yield 3-alkyl-2-amino (aryloxy/alkoxy) derivatives. These compounds could find applications in medicinal chemistry .

作用机制

While the specific mechanism of action for “1Benzofuro[3,2-d]pyrimidine-4(3H)-thione” is not available, similar compounds have shown to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

安全和危害

未来方向

属性

IUPAC Name |

1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5H,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYGQMGDXGLAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=S)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)